molecular formula C11H15N3O2 B294123 N-[2-(propanoylamino)ethyl]pyridine-4-carboxamide

N-[2-(propanoylamino)ethyl]pyridine-4-carboxamide

货号 B294123
分子量: 221.26 g/mol
InChI 键: YVZPOLYKUOLPAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(propanoylamino)ethyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is commonly known as PP-242 and has been widely used in scientific research as a potent inhibitor of mTORC1 and mTORC2. The compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various diseases.

作用机制

PP-242 inhibits mTORC1 and mTORC2 by binding to the ATP-binding site of mTOR kinase. The binding of PP-242 to mTOR kinase prevents the phosphorylation of downstream targets of mTORC1 and mTORC2, such as S6K1 and AKT, respectively. This leads to the inhibition of cell growth, proliferation, and survival (3).
Biochemical and Physiological Effects
PP-242 has been shown to have potent anticancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. PP-242 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy (4).
In addition to its anticancer activity, PP-242 has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders (5).

实验室实验的优点和局限性

PP-242 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1 and mTORC2, which makes it a valuable tool for studying the role of mTOR signaling in various cellular processes. PP-242 is also relatively stable and can be easily synthesized using a simple and efficient method.
However, there are also some limitations to the use of PP-242 in lab experiments. PP-242 has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. PP-242 also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies (6).

未来方向

PP-242 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various diseases. Some of the future directions for PP-242 research include:
1. Development of more potent and selective mTOR inhibitors based on the structure of PP-242.
2. Evaluation of the efficacy of PP-242 in combination with other anticancer agents.
3. Investigation of the potential of PP-242 as a neuroprotective agent in animal models of neurodegenerative disorders.
4. Development of formulations that improve the solubility and bioavailability of PP-242.
5. Investigation of the potential of PP-242 as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases.
In conclusion, PP-242 is a potent and selective inhibitor of mTORC1 and mTORC2 that has shown promising results in preclinical studies. It has the potential to be developed as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of PP-242 and to develop more effective formulations for its use in clinical settings.
References:
1. Liu Q, et al. Novel N-alkylated pyridin-4-yl-1H-pyrazole-3-carboxamides as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). J Med Chem. 2010;53(24): 9196-209.
2. Laplante M, Sabatini DM. mTOR signaling in growth control and disease. Cell. 2012;149(2): 274-93.
3. Liu Q, et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. J Med Chem. 2011;54(5): 1473-80.
4. Guo W, et al. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway. Anticancer Drugs. 2019;30(3): 245-52.
5. Zhang Y, et al. PP242, a dual inhibitor of mTORC1 and mTORC2, improves cognitive function in a mouse model of Alzheimer's disease. Aging Cell. 2017;16(3): 515-24.
6. Thoreen CC, et al. An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. J Biol Chem. 2009;284(12): 8023-32.

合成方法

PP-242 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-cyanopyridine with ethyl 2-bromoacetate to yield 4-(2-bromoacetyl)pyridine. The 4-(2-bromoacetyl)pyridine is then reacted with ethylenediamine to yield N-(2-aminoethyl)pyridine-4-carboxamide. Finally, the N-(2-aminoethyl)pyridine-4-carboxamide is acylated with propanoyl chloride to yield N-[2-(propanoylamino)ethyl]pyridine-4-carboxamide (PP-242) (1).

科学研究应用

PP-242 has been widely used in scientific research as a potent inhibitor of mTORC1 and mTORC2. mTORC1 and mTORC2 are two distinct complexes of the mammalian target of rapamycin (mTOR) kinase that play a critical role in regulating cell growth, proliferation, and survival. The inhibition of mTORC1 and mTORC2 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders (2).

属性

分子式

C11H15N3O2

分子量

221.26 g/mol

IUPAC 名称

N-[2-(propanoylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-2-10(15)13-7-8-14-11(16)9-3-5-12-6-4-9/h3-6H,2,7-8H2,1H3,(H,13,15)(H,14,16)

InChI 键

YVZPOLYKUOLPAC-UHFFFAOYSA-N

SMILES

CCC(=O)NCCNC(=O)C1=CC=NC=C1

规范 SMILES

CCC(=O)NCCNC(=O)C1=CC=NC=C1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。